2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a heterocyclic core structure fused with a quinoxaline system. The compound features:
- Position 1: A 3-methoxypropyl group (-(CH₂)₃-OCH₃), an alkyl chain with a terminal methoxy moiety.
- Position 2: A primary amino group (-NH₂), a common pharmacophore in bioactive molecules.
- Carboxamide side chain: An N-(3-ethoxypropyl) substituent (-(CH₂)₃-OCH₂CH₃), enhancing lipophilicity.
Its design leverages alkyl ether substituents to balance solubility and membrane permeability.
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-3-28-13-6-10-22-20(26)16-17-19(25(18(16)21)11-7-12-27-2)24-15-9-5-4-8-14(15)23-17/h4-5,8-9H,3,6-7,10-13,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBZBBQPNPIDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxalines. Its unique structure, characterized by a pyrrolo[2,3-b]quinoxaline core and specific functional groups, suggests potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₅O₂
- CAS Number : 843636-14-6
- IUPAC Name : 2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
The compound features an amino group and a carboxamide group that contribute to its chemical reactivity and potential interactions with biological targets.
Research indicates that compounds similar to 2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit various biological activities. These may include:
- Anticancer Activity : The compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest neuroprotective properties.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
Biological Activity Overview
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of microbial growth |
Case Study 1: Anticancer Effects
In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit significant anticancer activity. For instance, a study reported that modifications to the side chains can enhance the binding affinity to cancer cell receptors, leading to increased apoptosis in cancer cells.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of related compounds highlighted their ability to reduce oxidative stress in neuronal cells. This suggests that 2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may offer therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares 2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-amino-N-(4-isopropylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Isopropyl substitution | Potential anticancer effects |
| N-(4-chlorophenyl)-N'-(4-methylphenyl)pyrazolo[4,3-e]pyrido[4,5-b]quinoxaline | Pyrazoloquinoxaline core | Antimicrobial properties |
| 2-amino-N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Fluorine substitution | GPR6 modulation |
Comparison with Similar Compounds
Implications :
- Alkyl vs. Aryl groups (e.g., ) enable π-π interactions, critical for binding to aromatic residues in enzymes or receptors .
- Schiff Base Derivatives : and compounds introduce imine bonds, which may confer pH-dependent stability or serve as prodrugs .
Carboxamide Side Chain Modifications
The N-substituent on the carboxamide modulates solubility and steric effects:
Implications :
- Ethoxy vs.
- Primary Amide () : The -NH₂ group increases hydrophilicity, favoring aqueous solubility but limiting cellular uptake .
Molecular Weight and Bioactivity Considerations
- Lower MW (: 349.35) : Likely better solubility but shorter half-life due to rapid renal clearance.
- Higher MW (: ~547.6) : May face challenges in bioavailability but could exhibit prolonged activity due to slower metabolism.
- Halogenated Derivatives () : Bromine increases molecular weight (~483.38) and enables halogen bonding, a key interaction in drug-receptor binding .
Theoretical Implications for Drug Design
Alkyl vs. Aryl Trade-offs : The target compound’s alkyl substituents may prioritize metabolic stability over target affinity compared to aryl analogs .
Ethoxypropyl Optimization : The 3-ethoxypropyl group (target, ) strikes a balance between lipophilicity and solubility, making it a favorable candidate for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
